

# An In-depth Technical Guide to the Antiviral Agent Remdesivir (GS-5734)

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## Compound of Interest

Compound Name: Antiviral agent 54

Cat. No.: B12374848

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Disclaimer: The designation "**Antiviral agent 54**" does not correspond to a publicly recognized compound. This guide utilizes Remdesivir (GS-5734), a well-characterized antiviral agent, as a representative example to fulfill the detailed technical and formatting requirements of the user's request.

## Introduction

Remdesivir is a broad-spectrum antiviral medication developed by Gilead Sciences.<sup>[1]</sup> It is a nucleotide analog prodrug that has demonstrated in vitro and in vivo activity against a range of RNA viruses, including Coronaviridae (such as SARS-CoV-2, SARS-CoV, and MERS-CoV), Filoviridae (like Ebola virus), and Paramyxoviridae.<sup>[2][3]</sup> Originally investigated for hepatitis C and Ebola, its potent inhibition of viral RNA-dependent RNA polymerase (RdRp) has made it a significant therapeutic agent, notably in the treatment of COVID-19.<sup>[1][4]</sup> This document provides a comprehensive technical overview of Remdesivir's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

## Chemical Structure and Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.<sup>[5]</sup> Its structure is designed for enhanced cell permeability to deliver the active nucleoside monophosphate intracellularly.<sup>[6]</sup>

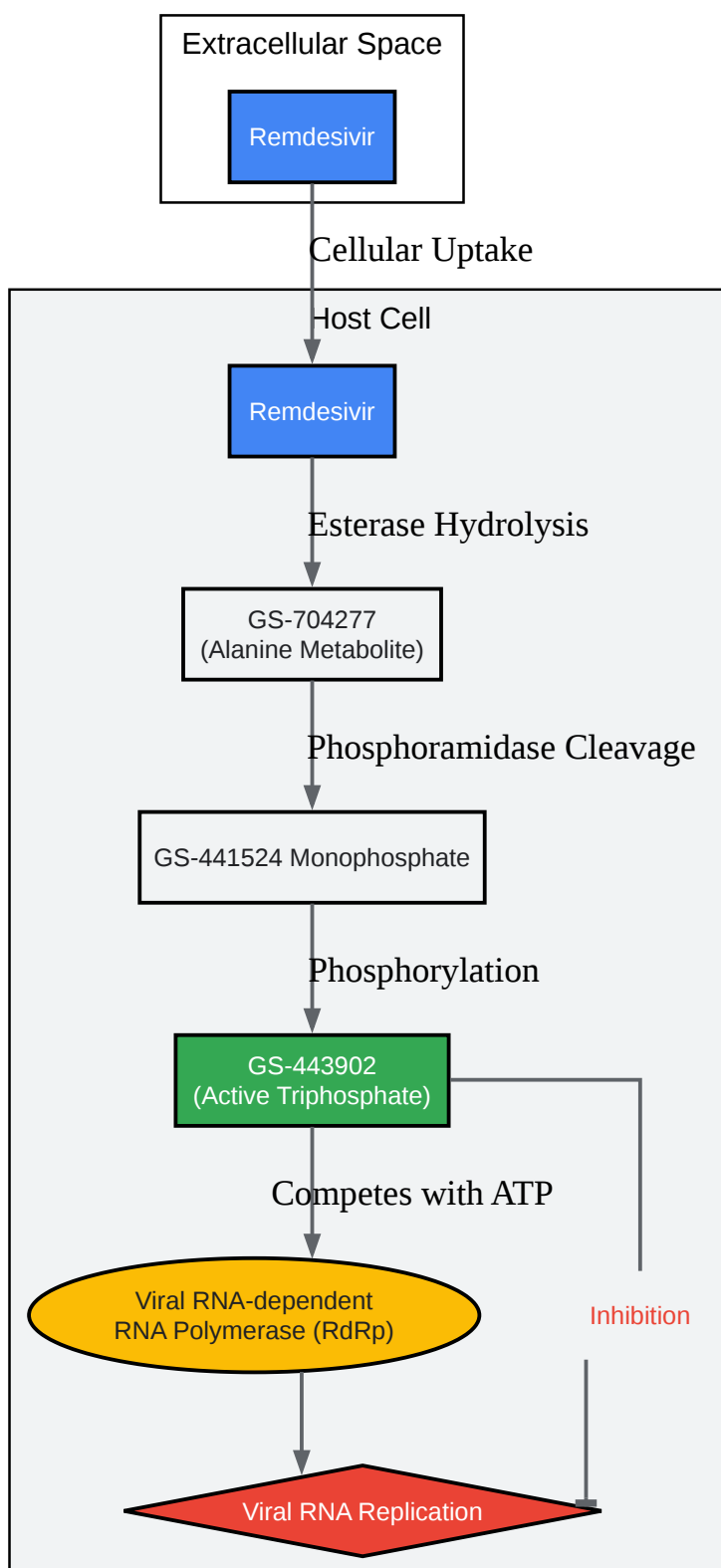
Chemical Structure:

## Physicochemical and Pharmacokinetic Properties of Remdesivir

Property	Value	Reference
IUPAC Name	2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][4][6] [7]triazin-7-yl)-5-cyano-3,4- dihydroxyoxolan-2-yl]methoxy- phenoxyphosphoryl]amino]pro- panoate	[7]
Molecular Formula	C27H35N6O8P	[7]
Molecular Weight	602.6 g/mol	[8]
CAS Number	1809249-37-3	[7][9]
Solubility	Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH.	[10]
Plasma Protein Binding	88-93.6%	[5]
Elimination Half-life (Plasma)	Approximately 1 hour	[11]
Metabolite (GS-441524) Elimination Half-life	Approximately 26.6 hours	[12]

## Mechanism of Action

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate analog (GS-443902).[1] This active metabolite competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[5][6] Once incorporated, it leads to delayed chain termination of the growing RNA strand, thereby inhibiting viral replication.[1]



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**Caption:** Intracellular activation and mechanism of action of Remdesivir.

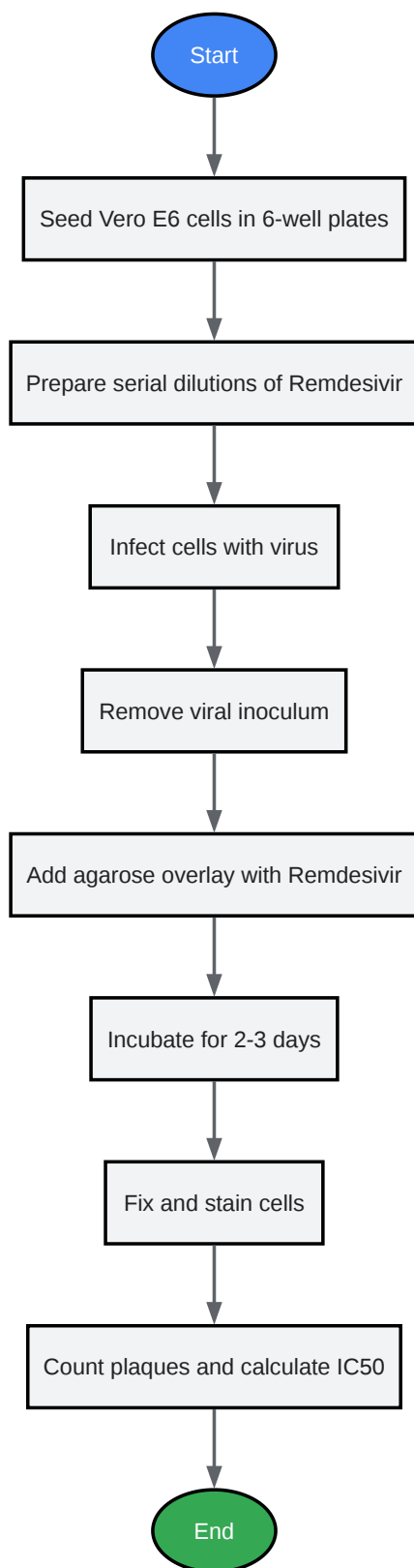
# Experimental Protocols

## In Vitro Antiviral Activity Assays

This assay quantifies the reduction in viral plaques in the presence of the antiviral agent.

Protocol:

- Seed Vero E6 cells in 6-well plates and grow to confluence.[\[13\]](#)
- Prepare serial dilutions of Remdesivir in infection medium.
- Infect the cell monolayers with a known titer of virus (e.g., SARS-CoV-2) for 1-2 hours.[\[13\]](#)  
[\[14\]](#)
- Remove the viral inoculum and wash the cells.
- Overlay the cells with a mixture of culture medium, low-melting-point agarose, and the appropriate concentration of Remdesivir.[\[14\]](#)
- Incubate the plates for 2-3 days to allow for plaque formation.[\[14\]](#)
- Fix the cells with formaldehyde and stain with crystal violet.[\[15\]](#)
- Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC<sub>50</sub>).[\[14\]](#)



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**Caption:** Workflow for a plaque reduction assay.

This method determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[3]

Protocol:

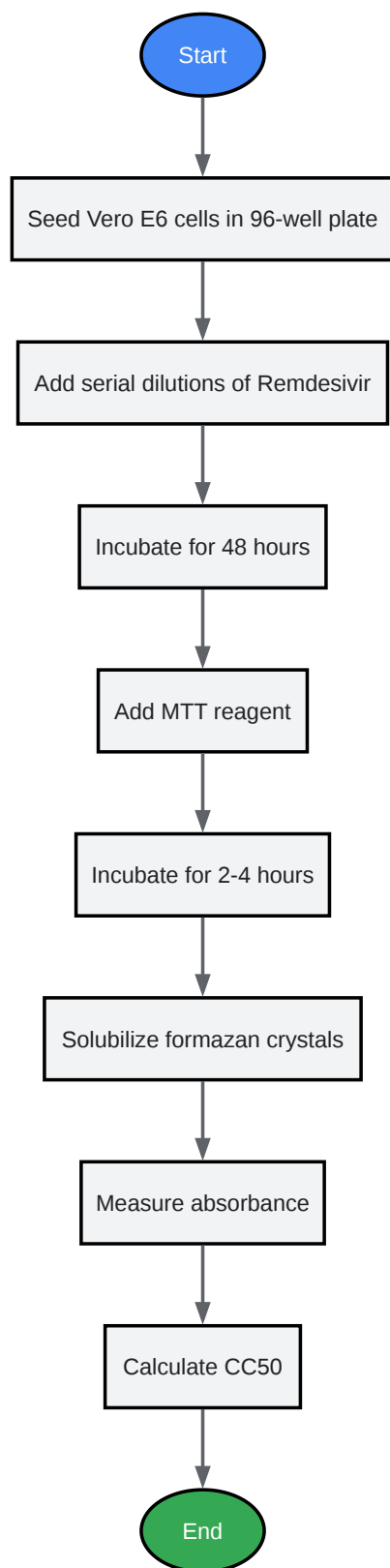
- Seed host cells (e.g., Vero E6) in a 96-well plate and incubate overnight.[16]
- Prepare serial 10-fold dilutions of the virus stock.[16]
- Inoculate replicate wells with each virus dilution.[17]
- Incubate the plate for 5-7 days and observe for cytopathic effects (CPE) daily.[18]
- Score each well as positive or negative for CPE.[3]
- Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[3][18]

## In Vitro Cytotoxicity Assay

This assay determines the concentration of the drug that is toxic to the host cells.

Protocol:

- Seed Vero E6 cells in a 96-well plate at a density of  $1.0 \times 10^4$  cells/well and incubate for 24 hours.[19]
- Add serial dilutions of Remdesivir to the cell monolayers and incubate for 48 hours.[19]
- Remove the supernatant and add MTT reagent to each well.[19]
- Incubate for a further 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[20]



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